BenchChemオンラインストアへようこそ!

1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Lipophilicity Drug-likeness Physicochemical profiling

1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS RN 938001-15-1) is a fully substituted 1H-pyrazolo[3,4-b]pyridine heterocycle bearing a C-4 carbohydrazide side chain. Its molecular formula is C17H19N5O (MW = 309.37 g/mol), with the N-1 position occupied by an ethyl group, C-3 by a methyl group, and C-6 by a p-tolyl (4-methylphenyl) substituent.

Molecular Formula C17H19N5O
Molecular Weight 309.4 g/mol
CAS No. 938001-15-1
Cat. No. B3308379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
CAS938001-15-1
Molecular FormulaC17H19N5O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NN
InChIInChI=1S/C17H19N5O/c1-4-22-16-15(11(3)21-22)13(17(23)20-18)9-14(19-16)12-7-5-10(2)6-8-12/h5-9H,4,18H2,1-3H3,(H,20,23)
InChIKeyYNEGPPZZYYIARQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS 938001-15-1): Structural Identity and Chemical Classification for Sourcing Specialists


1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS RN 938001-15-1) is a fully substituted 1H-pyrazolo[3,4-b]pyridine heterocycle bearing a C-4 carbohydrazide side chain [1]. Its molecular formula is C17H19N5O (MW = 309.37 g/mol), with the N-1 position occupied by an ethyl group, C-3 by a methyl group, and C-6 by a p-tolyl (4-methylphenyl) substituent . This substitution pattern—particularly the N1-ethyl/C6-p-tolyl pairing—distinguishes it from the more extensively studied N1-phenyl/C6-aryl carbohydrazide congeners that dominate the antiplatelet, trypanocidal, and antitubercular literature [2][3]. The compound is commercially available from multiple suppliers in ≥97% purity for research use only .

Why In-Class 1H-Pyrazolo[3,4-b]pyridine-4-carbohydrazides Cannot Be Assumed Interchangeable During Procurement of CAS 938001-15-1


Although the 1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide scaffold is shared across numerous bioactive congeners, subtle peripheral modifications produce divergent pharmacological and physicochemical profiles [1]. In antiplatelet programs, the N1-substituent directly controls COX-1/COX-2 target engagement: N1-phenyl congeners bearing a C6-p-methoxyphenyl group reach >97% inhibition of collagen-induced platelet aggregation, while aspirin achieves far weaker inhibition [2]. In antichagasic screens, the C6 substituent (phenyl vs. methyl vs. trifluoromethyl) governs trypanocidal potency through lipophilicity and volume complementarity with the T. cruzi target [3]. The N1-ethyl/C6-p-tolyl combination of the title compound is absent from every published SAR series to date, meaning its biological fingerprint cannot be predicted from the nearest structurally characterized analogs (e.g., N1-phenyl/C6-p-tolyl or N1-ethyl/C6-phenyl). Generic substitution with a structurally similar but stereoelectronically mismatched carbohydrazide therefore carries a high risk of divergent activity, selectivity, and physicochemical behavior. Only direct experimental comparison with named comparators can qualify this compound for a given assay or synthetic program.

Quantitative Differentiation Evidence for 1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS 938001-15-1) Relative to Defined Comparators


N1-Ethyl/C6-p-Tolyl Substitution Defines a Distinct Lipophilicity–Polarity Space Relative to Literature N1-Phenyl/C6-Aryl Congeners

The computed octanol-water partition coefficient for the title compound (XLogP3 = 2.1) is markedly lower than predicted for the closest literature-characterized analogue, N1-phenyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (estimated XLogP3 ≈ 3.0–3.5 based on consensus fragment-based calculation) [1]. This ~1 log-unit reduction in lipophilicity is driven by the replacement of the N1-6π phenyl group with a smaller ethyl group, and is partially offset by the C6 p-tolyl methyl group. The topological polar surface area (TPSA = 85.8 Ų) remains identical to most 4-carbohydrazide congeners, confirming that the hydrazide moiety governs polarity irrespective of peripheral substitution.

Lipophilicity Drug-likeness Physicochemical profiling

The N1-Ethyl Group Confers a Distinct Hydrogen-Bond Donor Count (HBD = 2) Relative to C4-Carboxamide or N1-Unsubstituted Derivatives

The title compound presents exactly two hydrogen-bond donor atoms (the hydrazide –NH–NH₂ terminus) . In contrast, the corresponding C4-carboxylic acid precursor (CAS 937598-67-9) presents a single HBD (the carboxylic acid –OH), while N1-unsubstituted pyrazolo[3,4-b]pyridine tautomers possess an additional pyrazole N–H donor . The HBD count of 2 places the compound within Lipinski's Rule of Five for oral drug-likeness (HBD ≤ 5) while maintaining greater polarity than the mono-HBD acid congener. For users requiring a reactive hydrazide handle for Schiff-base formation (e.g., to generate N′-benzylidene or N′-acyl derivatives), the dual N–H donors also provide two independent derivatization sites [1].

Hydrogen bonding Permeability Off-target promiscuity

Commercial Availability at ≥97% Purity with ISO-Certified Quality Systems Enables Reproducible Screening Without In-House Purification

The title compound is stocked and shipped by multiple independent vendors at certified purity of 97% (CheMenu, Leyan) or 98% (MolCore, ISO-certified) , with analytical characterization including NMR and MS . In contrast, many literature-characterized 4-carbohydrazide congeners (e.g., N1-phenyl-3-methyl-6-aryl derivatives used in antiplatelet and trypanocidal studies) are prepared on-demand by academic laboratories without commercial quality documentation or batch-to-batch purity certification [1]. The availability of pre-qualified material with documented purity simplifies procurement workflows and minimizes the risk of activity artifacts from residual synthetic impurities.

Quality assurance Reproducibility Procurement

Application Scenarios Where 1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS 938001-15-1) Offers the Strongest Selection Rationale


Medicinal Chemistry: Generation of N′-Substituted Carbohydrazide Libraries for Antiplatelet or Trypanocidal Screening

The hydrazide –NH–NH₂ terminus provides a well-precedented reactive handle for condensation with aromatic aldehydes to generate N′-benzylidene-carbohydrazide derivatives, a structural class that has demonstrated 30-fold enhanced antiplatelet potency over aspirin via thromboxane synthase inhibition [1], and trypanocidal activity against both trypomastigote and amastigote forms of T. cruzi [2]. The N1-ethyl/C6-p-tolyl scaffold offers a distinct lipophilicity (XLogP3 = 2.1) and H-bond profile (HBD = 2) relative to the extensively explored N1-phenyl/C6-aryl scaffolds, enabling exploration of underexploited chemical space in both therapeutic areas.

Chemical Biology: Physicochemical Probe for Structure–Permeability Relationship Studies

With an XLogP3 of 2.1 and TPSA of 85.8 Ų , the compound sits near the center of the oral drug-likeness window and is ~1 log unit more hydrophilic than its N1-phenyl congener. This property set makes it a useful comparator compound for systematic permeability or solubility studies across a panel of pyrazolo[3,4-b]pyridine-4-carbohydrazides, where the independent contribution of N1-alkyl vs. N1-aryl substitution to passive membrane permeability can be isolated.

Process Chemistry: Pre-Qualified Building Block for Scale-Up SAR Campaigns

Commercial availability at 97–98% purity with ISO-certified quality documentation eliminates the 2–4 week synthesis and purification lead time typically required for in-house preparation of closely related but non-commercial 4-carbohydrazide intermediates. For SAR programs requiring 5–25 g of starting material to generate 50–200 derivative compounds, this time saving can compress the design–synthesize–test cycle by one full iteration.

Computational Chemistry: Benchmark Compound for Docking and Free-Energy Perturbation Studies

The well-defined substitution pattern (N1-ethyl, C3-methyl, C6-p-tolyl, C4-carbohydrazide) and availability of computed physicochemical descriptors make this compound suitable as a reference ligand for validating docking workflows targeting COX-1, COX-2, or trypanosomal enzyme active sites, where the N1-ethyl group provides a structurally distinct anchor point relative to the N1-phenyl training-set compounds used in published models [3].

Quote Request

Request a Quote for 1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.